![molecular formula C8H5BrO2S2 B2355974 Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate CAS No. 2243521-35-7](/img/structure/B2355974.png)
Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate
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Overview
Description
Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate: is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are widely used in organic synthesis and medicinal chemistry due to their unique electronic properties and biological activities. This compound, in particular, is characterized by the presence of a bromine atom at the 6-position and a carboxylate ester group at the 2-position of the thieno[3,2-b]thiophene core.
Mechanism of Action
Target of Action
Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate is a complex organic compound with potential biological activity . . It’s worth noting that thiophene derivatives have been shown to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial effects . Therefore, it’s plausible that this compound may interact with multiple targets within these pathways.
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections
Result of Action
Thiophene derivatives have been shown to exhibit a variety of effects, including anti-inflammatory, anticancer, and antimicrobial activities
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used in the synthesis of benzothiophene derivatives .
Molecular Mechanism
The molecular mechanism of action of Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate is not well defined. It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate typically involves the bromination of thieno[3,2-b]thiophene followed by esterification. One common method includes the bromination of thieno[3,2-b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated intermediate is then subjected to esterification with methanol in the presence of a strong acid like sulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (copper(I) iodide).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF).
Major Products:
Substitution: Various substituted thieno[3,2-b]thiophenes.
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Scientific Research Applications
Chemistry: Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized thiophenes and thieno[3,2-b]thiophenes, which are valuable in materials science and organic electronics .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Derivatives of thieno[3,2-b]thiophene have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. The bromine atom and ester group provide sites for further functionalization, allowing the design of molecules with enhanced biological properties .
Industry: In the industrial sector, this compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Comparison with Similar Compounds
Methyl benzo[b]thiophene-2-carboxylate: Similar structure but with a benzene ring fused to the thiophene instead of a second thiophene ring.
Methyl 6-bromobenzo[b]thiophene-2-carboxylate: Similar structure with a bromine atom at the 6-position but with a benzene ring fused to the thiophene.
Uniqueness: Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate is unique due to the presence of two thiophene rings fused together, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and as a versatile building block in organic synthesis .
Properties
IUPAC Name |
methyl 3-bromothieno[3,2-b]thiophene-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2S2/c1-11-8(10)6-2-5-7(13-6)4(9)3-12-5/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZRPSOQRMUSSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=CS2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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